5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: NaBH4 in methanol.
Deprotection: TFA in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. This allows for selective reactions at other sites in the molecule without interference from the amino group.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylpentanoic acid
- 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylheptanoic acid
Uniqueness
The uniqueness of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid lies in its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are crucial.
Properties
Molecular Formula |
C12H23NO5 |
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Molecular Weight |
261.31 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)18-10(17)13-12(4,5)7-6-8(14)9(15)16/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16) |
InChI Key |
UEXJLDCXNOBHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCC(C(=O)O)O |
Origin of Product |
United States |
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